molecular formula C11H9N5O B11674345 N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide

N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide

Katalognummer: B11674345
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: FWFOFBMNMJJKEQ-CHHVJCJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide is a heterocyclic compound with a unique structure that combines a pyridine ring and a pyrazine ring through a hydrazone linkage

Vorbereitungsmethoden

The synthesis of N’-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-pyridinecarboxaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solution, where the mixture is refluxed with stirring at 60°C for several hours. After the reaction is complete, the solution is filtered, and the product is obtained as colorless crystals after a period of crystallization .

Analyse Chemischer Reaktionen

N’-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydrazone linkage can be targeted.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Wirkmechanismus

The mechanism by which N’-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide exerts its effects is primarily through its interaction with biological targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial or anti-tubercular effects .

Vergleich Mit ähnlichen Verbindungen

N’-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide lies in its combination of the pyridine and pyrazine rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H9N5O

Molekulargewicht

227.22 g/mol

IUPAC-Name

N-[(Z)-pyridin-2-ylmethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C11H9N5O/c17-11(10-8-12-5-6-14-10)16-15-7-9-3-1-2-4-13-9/h1-8H,(H,16,17)/b15-7-

InChI-Schlüssel

FWFOFBMNMJJKEQ-CHHVJCJISA-N

Isomerische SMILES

C1=CC=NC(=C1)/C=N\NC(=O)C2=NC=CN=C2

Kanonische SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.